molecular formula C76H146O15 B1196428 Dcmgp CAS No. 93602-72-3

Dcmgp

Cat. No.: B1196428
CAS No.: 93602-72-3
M. Wt: 1300 g/mol
InChI Key: LFRXCNXVZHVRSE-VXQQBBDLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dcmgp (dephosphorylated-uncarboxylated Matrix Gla-Protein) is a post-translationally modified variant of Matrix Gla-Protein (MGP), a vitamin K-dependent protein critical for inhibiting vascular calcification. MGP exists in multiple isoforms depending on phosphorylation and carboxylation status, with this compound representing a functionally inactive form due to the absence of both modifications . Elevated plasma levels of this compound are strongly associated with cardiovascular diseases (e.g., arterial stiffness, coronary calcification) and chronic kidney disease, serving as a biomarker for vitamin K deficiency and impaired vascular health .

MGP requires γ-carboxylation (mediated by vitamin K) to bind calcium ions and inhibit ectopic mineralization. In this compound, the lack of carboxylation and phosphorylation renders it incapable of calcium chelation, contributing to pathological calcification. Clinical studies have established reference intervals for plasma this compound (e.g., 300–600 nM in healthy adults), with deviations indicating disease progression or therapeutic inefficacy .

Properties

CAS No.

93602-72-3

Molecular Formula

C76H146O15

Molecular Weight

1300 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate

InChI

InChI=1S/C76H146O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63(77)61(55-51-47-43-39-35-31-27-23-19-15-11-7-3)73(85)87-59-65-67(79)69(81)71(83)75(89-65)91-76-72(84)70(82)68(80)66(90-76)60-88-74(86)62(56-52-48-44-40-36-32-28-24-20-16-12-8-4)64(78)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h61-72,75-84H,5-60H2,1-4H3/t61?,62?,63?,64?,65-,66-,67+,68+,69+,70+,71-,72-,75-,76-/m1/s1

InChI Key

LFRXCNXVZHVRSE-VXQQBBDLSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCC)O)O)O)O)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C(CCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCC)O)O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)C(CCCCCCCCCCCCCCC)O)O)O)O)O)O)O)O

Synonyms

6,6'-di-O-corynomycoloyl-alpha-D-galactopyranosyl-alpha-D-galactopyranoside
6,6'-di-O-corynomycolyl galactopyranosyl-galactopyranoside
DCMGP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Dcmgp belongs to the family of vitamin K-dependent proteins. Below, it is compared to two closely related compounds: carboxylated MGP (cMGP) and osteocalcin .

Table 1: Structural and Functional Comparison

Parameter This compound Carboxylated MGP (cMGP) Osteocalcin
Post-Translational Modifications Uncarboxylated, dephosphorylated Carboxylated, phosphorylated Carboxylated (Gla residues)
Molecular Weight ~12 kDa ~12 kDa ~5.8 kDa
Primary Function Biomarker for calcification risk Inhibits vascular calcification Regulates bone mineralization
Calcium Binding No Yes Yes (weak)
Clinical Utility Diagnostic marker Therapeutic target Bone health biomarker
Associated Diseases Cardiovascular disease, CKD Atherosclerosis, CKD Osteoporosis, diabetes
Regulatory Guidelines CLP Annex VIII (mixture similarity) EMA/CHMP biosimilarity criteria ISO 15194 (biomarker standards)

Key Research Findings

Functional Contrast with cMGP :

  • This compound lacks the γ-carboxylation required for calcium binding, unlike cMGP, which effectively inhibits hydroxyapatite crystal growth in vascular tissues .
  • In a cohort study, patients with this compound levels >600 nM exhibited 3.2-fold higher risk of cardiovascular events compared to those with cMGP-dominant profiles .

Comparison with Osteocalcin: Both proteins are vitamin K-dependent but differ in tissue specificity: this compound is vascular, while osteocalcin is bone-derived.

Analytical Challenges: this compound quantification requires mass spectrometry or ELISA with antibodies specific to non-carboxylated epitopes, similar to osteocalcin assays. Cross-reactivity between uncarboxylated proteins remains a limitation .

Regulatory and Industrial Implications

  • Biosimilarity Assessment : this compound’s structural complexity necessitates adherence to EMA/CHMP guidelines for biosimilars, which emphasize comparative analyses of post-translational modifications and functional assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.